

2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene molecular structure

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Compound of Interest

Compound Name: 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene

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Technical Guide: 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene

Disclaimer: Direct experimental data for **2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene** is not readily available in the reviewed scientific literature. This guide has been developed by leveraging established chemical principles and extrapolating data from structurally analogous compounds. The content herein, including physicochemical properties, spectroscopic data, and experimental protocols, should be considered theoretical and requires experimental validation.

Molecular Structure and Physicochemical Properties

2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene is a substituted aromatic alkene. The molecule consists of a 3,4-dimethoxyphenyl group attached to a 2-bromo-1-propene moiety. The presence of the vinyl bromide and the dimethoxy-substituted benzene ring dictates its chemical reactivity and potential applications.

Molecular Structure

Chemical Formula: $C_{11}H_{13}BrO_2$

Structure:

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(Note: This is a 2D representation of the molecule)

Physicochemical Data (Predicted)

The following table summarizes the predicted physicochemical properties of the target molecule, estimated from data for structurally related compounds such as 4-allylveratrole (3-(3,4-dimethoxyphenyl)-1-propene) and other bromoalkenes.

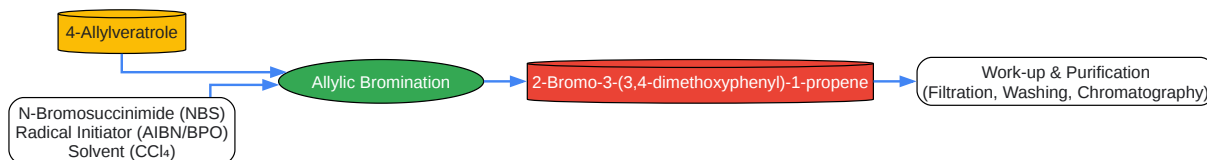
Property	Predicted Value
Molecular Weight	257.12 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	~280-300 °C (at 760 mmHg)
Density	~1.3 g/cm ³
Solubility	Insoluble in water; Soluble in common organic solvents (e.g., ethanol, dichloromethane, diethyl ether)
Refractive Index	~1.57

Proposed Synthesis

A plausible and direct synthetic route to **2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene** is the allylic bromination of the readily available starting material, 4-allylveratrole (also known as methyl eugenol).

Synthetic Workflow

The proposed synthesis involves the reaction of 4-allylveratrole with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).



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Caption: Proposed synthetic workflow for **2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene**.

Experimental Protocol (Hypothetical)

- **Reaction Setup:** To a solution of 4-allylveratrole (1 equivalent) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.02 equivalents).
- **Reaction Execution:** Heat the mixture to reflux (approximately 77°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
- **Work-up:** After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
- **Purification:** Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- **Final Purification:** Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene**.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of the individual structural components of the molecule.

Spectroscopy	Predicted Data
¹ H NMR	δ (ppm): 6.80-6.90 (m, 3H, Ar-H), 5.60 (s, 1H, =CH ₂), 5.40 (s, 1H, =CH ₂), 3.88 (s, 3H, OCH ₃), 3.86 (s, 3H, OCH ₃), 3.65 (s, 2H, Ar-CH ₂)
¹³ C NMR	δ (ppm): 149.2, 148.5, 132.0, 128.5, 121.0, 120.5, 112.0, 111.5, 56.0 (2C), 45.0
IR (Infrared)	ν (cm ⁻¹): 3075 (=C-H stretch), 2960, 2835 (C-H stretch), 1630 (C=C stretch), 1590, 1515 (aromatic C=C stretch), 1260, 1030 (C-O stretch), 880 (=C-H bend), 650 (C-Br stretch)
Mass Spec (EI)	m/z (%): 258/256 ([M] ⁺), 177 ([M-Br] ⁺), 151 ([M-CH ₂ CBr] ⁺)

Reactivity and Potential Applications

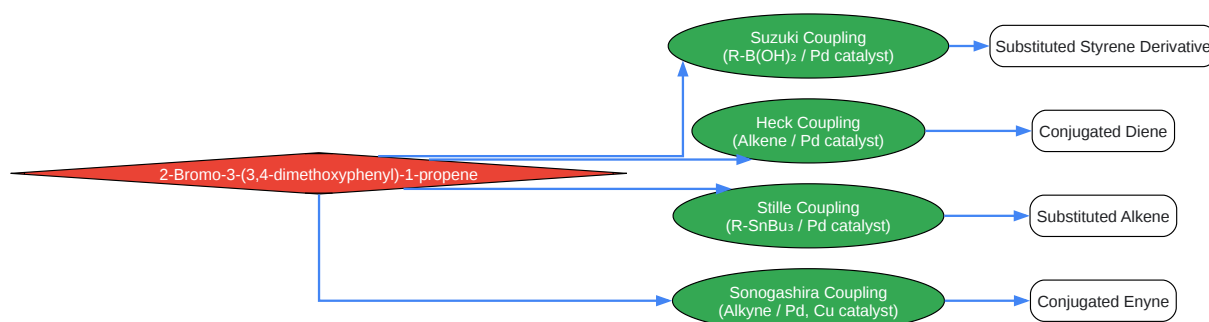
The dual functionality of a vinyl bromide and an electron-rich aromatic ring makes **2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene** a versatile intermediate in organic synthesis.

Reactivity Profile

- Vinyl Bromide Moiety:** The carbon-bromine bond on the sp²-hybridized carbon is susceptible to various transition-metal-catalyzed cross-coupling reactions.^{[1][2][3]} This allows for the introduction of a wide range of substituents at this position.
- Allylic Position:** The methylene group adjacent to the aromatic ring is activated and can be a site for further functionalization.
- Aromatic Ring:** The electron-donating methoxy groups activate the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to the methoxy groups.

Potential Reaction Pathways

The vinyl bromide functionality is a key handle for molecular elaboration through various cross-coupling reactions.



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Caption: Potential cross-coupling reactions of the vinyl bromide moiety.

Potential Applications

- **Drug Development:** The 3,4-dimethoxyphenyl moiety is a common feature in many biologically active compounds. This molecule could serve as a building block for the synthesis of novel therapeutic agents.
- **Materials Science:** As a functionalized monomer, it could potentially be used in the synthesis of specialty polymers with tailored electronic or optical properties.
- **Organic Synthesis:** It is a valuable intermediate for the construction of complex molecular architectures due to its multiple reactive sites.

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References

- 1. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]
- 2. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
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